Structural Uniqueness: Clausenal as the Sole 1,8-Dioxygenated Carbazole Alkaloid Versus All Other Naturally Occurring Carbazoles
Clausenal is the only known naturally occurring carbazole alkaloid bearing the 1,8-dioxygenation pattern (specifically 1,8-dimethoxy substitution) [1]. In contrast, clausenol from Clausena anisata bears a 1-hydroxy-6-methoxy-3-methyl substitution pattern, heptaphylline bears a 1-hydroxy substitution with a C-4 prenyl group, clausine K bears a 1,7-dioxygenated pattern with a C-3 carboxyl group, and clauraila A bears a 1-methoxy substitution with a C-7 methoxy on ring C [2][3]. This 1,8-dioxygenation pattern is synthetically 'uncommon' and requires specialized palladium-catalyzed methodology distinct from that used for other regioisomers [1].
| Evidence Dimension | Position and number of oxygen substituents on the carbazole scaffold |
|---|---|
| Target Compound Data | 1,8-dimethoxy substitution (1,8-dioxygenated carbazole alkaloid); molecular formula C15H13NO3; MW 255.27 g/mol |
| Comparator Or Baseline | Clausenol: 1-hydroxy-6-methoxy-3-methyl (1,6-substitution pattern). Heptaphylline: 1-hydroxy substitution. Clausine K: 1,7-dioxygenated with C-3 carboxyl. Clauraila A: 1-methoxy with C-7 methoxy on ring C. |
| Quantified Difference | Clausenal is the only member of the carbazole alkaloid class with oxygen substituents at both the 1- and 8-positions simultaneously; all other known natural carbazole alkaloids bear different oxygenation patterns |
| Conditions | Structural classification based on comprehensive spectroscopic analysis (NMR, MS, IR, UV) and confirmed by total synthesis |
Why This Matters
For procurement, this means that no other commercially available carbazole alkaloid can serve as a structural surrogate for clausenal in studies where the 1,8-dioxygenation pattern is hypothesized to be critical for biological target engagement or synthetic methodology development.
- [1] Kishonti A, Jäger A, Knölker H-J. Synthesis of Clausenal, 1,5-Dimethoxycarbazole-3-carbaldehyde and 2,5-Dimethoxycarbazole-3-carbaldehyde. Eur. J. Org. Chem. 2020;2020(34):5572-5579. doi:10.1002/ejoc.202000917. View Source
- [2] Chakraborty A, Chowdhury BK, Bhattacharyya P. Clausenol and clausenine—two carbazole alkaloids from Clausena anisata. Phytochemistry. 1995;40(1):295-298. doi:10.1016/0031-9422(95)00047-B. PMID: 7546552. View Source
- [3] Songsiang U, Thongthoom T, Boonyarat C, Yenjai C. Claurailas A–D, Cytotoxic Carbazole Alkaloids from the Roots of Clausena harmandiana. J. Nat. Prod. 2011;74(2):208-212. doi:10.1021/np100654m. PMID: 21265553. View Source
